1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is a complex organic compound that features a unique structure combining chlorophenyl, furan, and bipyrazol moieties
Preparation Methods
The synthesis of 1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as chlorophenyl derivatives and furan derivatives, which are then subjected to cyclization and condensation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical agent, with research focusing on its efficacy and safety in treating various conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can be compared with similar compounds such as:
5-(5-(4-chlorophenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one: This compound shares the chlorophenyl and furan moieties but differs in its thiazolidinone structure.
1-(5-acetyl-furan-2-ylmethyl)-1H-pyrazol-4-yl-carbamic acid 4-fluoro-benzyl ester: This compound features a furan and pyrazol structure but includes different functional groups and substituents
The uniqueness of 1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone lies in its combination of structural elements, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-16(30)29-22(14-21(26-29)17-9-11-18(25)12-10-17)20-15-28(19-6-3-2-4-7-19)27-24(20)23-8-5-13-31-23/h2-13,15,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKHVQSWKXFTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.